5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
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Description
“5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C20H14F3N3O2. It is also known by several synonyms, including AKOS B016178, VITAS-BB TBB008523, and ART-CHEM-BB B016178 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H10F3N3O2/c19-18(20,21)15-8-14(23-16-13(17(25)26)9-22-24(15)16)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,25,26) . This code provides a textual representation of the compound’s molecular structure.Mechanism of Action
Target of Action
The primary target of this compound, also known as PHTPP, is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being ERα. These receptors play crucial roles in various physiological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
PHTPP acts as a full antagonist for ERβ, meaning it binds to this receptor and inhibits its action . It has a 36-fold selectivity for ERβ over ERα, allowing it to specifically block the actions of ERβ without significantly affecting ERα .
Biochemical Pathways
Upon binding to ERβ, PHTPP can influence several biochemical pathways. For instance, it has been shown to block the hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) . This suggests that PHTPP may have effects on energy homeostasis and glucose metabolism.
Pharmacokinetics
The compound’s chemical properties, such as its molecular weight and structure, can provide some insights into its potential pharmacokinetic behavior .
Result of Action
The molecular and cellular effects of PHTPP’s action are largely dependent on the context in which ERβ is expressed. For example, in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ, PHTPP significantly enhanced cell growth . This suggests that blocking ERβ can have pro-proliferative effects in certain cancer types .
properties
{ "Design of the Synthesis Pathway": "The synthesis of '5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester' can be achieved through a multi-step reaction sequence.", "Starting Materials": [ "2-naphthol", "ethyl trifluoroacetate", "4,6-dichloropyrimidine", "sodium hydride", "ethyl 2-oxo-4-phenylbutyrate", "acetic anhydride", "hydrazine hydrate", "sodium hydroxide", "ethyl chloroformate", "triethylamine", "glacial acetic acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carbaldehyde", "a. Dissolve 2-naphthol (10 g) in acetic anhydride (50 mL) and heat the mixture at 100°C for 6 hours.", "b. Cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).", "c. Collect the solid product by filtration and wash it with water.", "d. Dissolve the obtained product in glacial acetic acid (50 mL) and add sodium bicarbonate (10 g) to it.", "e. Filter the mixture and collect the solid product by filtration. This product is 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carbaldehyde.", "Step 2: Synthesis of 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carboxylic acid ethyl ester", "a. Dissolve 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carbaldehyde (5 g) in ethanol (50 mL) and add sodium hydride (0.5 g) to it.", "b. Add ethyl 2-oxo-4-phenylbutyrate (6.5 g) to the reaction mixture and heat it at 80°C for 6 hours.", "c. Cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).", "d. Collect the solid product by filtration and wash it with water.", "e. Dissolve the obtained product in a mixture of hydrazine hydrate (10 mL) and ethanol (50 mL) and heat it at 80°C for 6 hours.", "f. Cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).", "g. Collect the solid product by filtration and wash it with water.", "h. Dissolve the obtained product in a mixture of sodium hydroxide (10 g) and ethanol (50 mL) and heat it at 80°C for 6 hours.", "i. Cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).", "j. Collect the solid product by filtration and wash it with water.", "k. Dissolve the obtained product in ethyl chloroformate (10 mL) and add triethylamine (5 mL) to it.", "l. Heat the reaction mixture at 80°C for 6 hours.", "m. Cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).", "n. Collect the solid product by filtration and wash it with water.", "o. Dissolve the obtained product in ethanol (50 mL) and add sodium bicarbonate (10 g) to it.", "p. Filter the mixture and collect the solid product by filtration. This product is 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carboxylic acid ethyl ester.", "Step 3: Synthesis of 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester", "a. Dissolve 5-naphthalen-2-yl-1,3-dihydro-pyrazole-4-carboxylic acid ethyl ester (1 g) and 4,6-dichloropyrimidine (1.2 g) in ethanol (20 mL).", "b. Add sodium bicarbonate (0.5 g) to the reaction mixture and heat it at 80°C for 6 hours.", "c. Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).", "d. Collect the solid product by filtration and wash it with water.", "e. Dissolve the obtained product in ethanol (10 mL) and add ethyl trifluoroacetate (1.5 g) to it.", "f. Heat the reaction mixture at 80°C for 6 hours.", "g. Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).", "h. Collect the solid product by filtration and wash it with water. This product is 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester." ] } | |
CAS RN |
679830-65-0 |
Product Name |
5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester |
Molecular Formula |
C20H14F3N3O2 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
ethyl 5-naphthalen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C20H14F3N3O2/c1-2-28-19(27)15-11-24-26-17(20(21,22)23)10-16(25-18(15)26)14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,2H2,1H3 |
InChI Key |
VDLKMBVSFAPMGS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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